molecular formula C9H14N4O B1377876 N-(morpholin-2-ylmethyl)pyridazin-3-amine CAS No. 1384691-11-5

N-(morpholin-2-ylmethyl)pyridazin-3-amine

Cat. No.: B1377876
CAS No.: 1384691-11-5
M. Wt: 194.23 g/mol
InChI Key: KHMVPKJFFVRRFV-UHFFFAOYSA-N
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Description

N-(morpholin-2-ylmethyl)pyridazin-3-amine is a chemical compound that belongs to the pyridazinamine family It is characterized by the presence of a morpholine ring attached to a pyridazine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(morpholin-2-ylmethyl)pyridazin-3-amine typically involves the reaction of pyridazin-3-amine with morpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Pyridazin-3-amine+MorpholineThis compound\text{Pyridazin-3-amine} + \text{Morpholine} \rightarrow \text{this compound} Pyridazin-3-amine+Morpholine→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(morpholin-2-ylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridazine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(morpholin-2-ylmethyl)pyridazin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(morpholin-2-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
  • N-(piperidin-2-ylmethyl)pyridazin-3-amine
  • N-(morpholin-4-ylmethyl)pyridazin-3-amine

Uniqueness

N-(morpholin-2-ylmethyl)pyridazin-3-amine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-(morpholin-2-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-2-9(13-12-3-1)11-7-8-6-10-4-5-14-8/h1-3,8,10H,4-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVPKJFFVRRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CNC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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